2-chloro-N-(3-methoxypropyl)-N-phenylacetamide

heterocyclic synthesis CuI-catalysed cyclisation structure–reactivity relationship

Secondary chloroacetamides cause N-H side reactions that lower yield and complicate purification in medchem campaigns. This inert tertiary amide eliminates all N-H donors, enabling clean CuI-catalysed cyclisation with o-halophenols to N-substituted 2H-1,4-benzoxazin-3(4H)-ones-key CNS scaffolds. • ≥98% purity, no self-condensation in parallel synthesis • CNS drug-like profile (logP 2.1, TPSA 29.5 Ų) • Achiral: reduces purification complexity and per-batch cost.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 102411-02-9
Cat. No. B009245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-methoxypropyl)-N-phenylacetamide
CAS102411-02-9
Synonyms2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCOCCCN(C1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
InChIKeyRXSZLDMYFUBDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-methoxypropyl)-N-phenylacetamide Overview


2-Chloro-N-(3-methoxypropyl)-N-phenylacetamide (CAS 102411-02-9) is a tertiary α-chloroacetamide featuring an N-(3-methoxypropyl)-N-phenyl substitution pattern on the amide nitrogen (molecular formula C₁₂H₁₆ClNO₂, molecular weight 241.71 g·mol⁻¹, computed logP 2.1, topological polar surface area 29.5 Ų) [1]. The molecule possesses a single electrophilic site at the C–Cl bond, while the tertiary amide eliminates the possibility of NH-mediated hydrogen‑bond donor interactions that would otherwise influence reactivity, solubility, and supramolecular assembly . This substitution architecture distinguishes the compound from secondary chloroacetamides (including the simpler 2‑chloro‑N‑(3‑methoxypropyl)acetamide, CAS 1709‑03‑1) in cyclisation and nucleophilic substitution contexts.

2-Chloro-N-(3-methoxypropyl)-N-phenylacetamide: Procurement Risk


Generic secondary chloroacetamides such as 2‑chloro‑N‑(3‑methoxypropyl)acetamide (CAS 1709‑03‑1) carry a free N–H function that actively participates in hydrogen bonding, alters solubility, and can serve as a competing nucleophile in reactions . In contrast, the tertiary N‑phenyl‑N‑(3‑methoxypropyl) substitution in CAS 102411‑02‑9 removes this acidic proton, making the compound uniquely suited for transformations requiring an inert tertiary amide backbone. This structural distinction is critical in one‑pot CuI‑catalysed cascade cyclisations with o‑halophenols, where the tertiary amide exhibits distinct reactivity and selectivity profiles that are obliterated when a secondary chloroacetamide is used instead [1]. Without direct comparative data users would risk selecting an in‑class compound that fundamentally alters the reaction outcome, complicating synthetic route development and scale‑up.

2-Chloro-N-(3-methoxypropyl)-N-phenylacetamide: Key Differentiation Data


Hydrogen-Bond Donor Count and Cyclisation Suitability

The target compound possesses zero hydrogen‑bond donor (HBD) atoms because the amide nitrogen is fully substituted [1], eliminating the possibility of competitive N–H participation. Its direct secondary‑amide comparator, 2‑chloro‑N‑(3‑methoxypropyl)acetamide (CAS 1709‑03‑1), has one HBD (the N–H) . In the CuI‑catalysed one‑pot cascade cyclisation with o‑halophenols reported by Feng et al. (2009), tertiary 2‑chloroacetamides yielded the corresponding 2H‑1,4‑benzoxazin‑3‑(4H)‑ones exclusively, whereas secondary 2‑chloroacetamides either gave lower yields or required different conditions to avoid side reactions involving the N–H [2].

heterocyclic synthesis CuI-catalysed cyclisation structure–reactivity relationship

Lipophilicity and Polar Surface Area Comparison

2‑Chloro‑N‑(3‑methoxypropyl)‑N‑phenylacetamide has a computed XLogP3 value of 2.1 and a topological polar surface area (TPSA) of 29.5 Ų [1]. The secondary amide comparator 2‑chloro‑N‑(3‑methoxypropyl)acetamide has a lower predicted logP (~0.71 predicted) and a larger effective polar surface area because of the exposed N–H . The ortho‑methyl analog 2‑chloro‑N‑(3‑methoxypropyl)‑N‑(2‑methylphenyl)acetamide (CAS 102411‑03‑0, molecular formula C₁₃H₁₈ClNO₂) has a higher predicted logP (~2.5) and identical TPSA, reflecting the extra methylene unit [2].

physicochemical property logP TPSA

Rotatable Bond Count and Molecular Flexibility

The target compound contains 6 rotatable bonds, as calculated by Cactvs [1]. The secondary chloroacetamide 2‑chloro‑N‑(3‑methoxypropyl)acetamide has 4 rotatable bonds, while the N‑(2‑methylphenyl) congener has 7 rotatable bonds [2]. Within the oral drug‑likeness window recommended by Veber (≤10 rotatable bonds), all three compounds are acceptable, but the count of 6 for CAS 102411‑02‑9 provides a balance between conformational sampling entropy and target‑binding pre‑organization.

conformational flexibility rotatable bonds drug‑likeness

Stereochemistry and Synthesis Complexity

CAS 102411‑02‑9 has zero defined atom or bond stereocenters, as confirmed by PubChem [1]. Many structurally analogous tertiary chloroacetamides produced for medicinal chemistry contain one or more chiral centers that necessitate asymmetric synthesis or chiral resolution, adding cost and synthetic complexity. The absence of stereocenters in this compound streamlines synthetic route development and eliminates diastereomer separation burdens.

achiral building block synthetic accessibility cost‑efficiency

2-Chloro-N-(3-methoxypropyl)-N-phenylacetamide: Preferred Applications


One-Pot Benzoxazinone Library Synthesis

The tertiary amide backbone of CAS 102411‑02‑9 prevents competing N–H side reactions, enabling its direct use in CuI‑catalysed reactions with o‑halophenols to yield N‑substituted 2H‑1,4‑benzoxazin‑3‑(4H)‑ones [1]. This specific architecture cannot be replaced by secondary chloroacetamides without altering the reaction outcome. The achiral nature of the compound further reduces purification complexity, making it the preferred electrophilic partner for library synthesis in medicinal chemistry campaigns targeting CNS‑active benzoxazinones [2].

Glycinamide Probes for Melatonin and GPCR Targets

The N‑(3‑methoxypropyl) group is a known pharmacophore element in sub‑type‑selective melatonin receptor ligands [1]. The chloroacetyl group serves as a reactive handle for introducing diverse amine nucleophiles, generating compound libraries for structure–activity relationship (SAR) exploration. The predicted physicochemical profile (XLogP3 2.1, TPSA 29.5 Ų, 6 rotatable bonds) places the compound within the oral‑drug‑like space for CNS targets, favoring its use in early‑stage hit discovery over more lipophilic or conformationally restricted analogues [2].

Acetyl Chloride Donor for Amide Bond Formation

The activated C–Cl bond functions as a masked acetyl chloride, permitting selective N‑acylation under mild conditions without the need for protecting‑group manipulation on the tertiary amide. The absence of NH groups eliminates self‑condensation or oligomerisation risks that plague secondary chloroacetamides in automated parallel synthesis platforms. This property directly translates to higher crude purity and improved library success rates at procurement‑volume scale [1].

Physicochemical Probe for Permeability Assays

With its well‑characterised computed logP of 2.1 and moderate TPSA, the compound can serve as a non‑bioactive reference compound in cellular permeability screens (PAMPA or Caco‑2) when a neutral, tertiary amide probe is required. Its lack of hydrogen‑bond donors avoids confounding transporter‑mediated effects, unlike secondary chloroacetamide comparators, enabling cleaner interpretation of permeability data [2].

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